4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide
Description
4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with butoxy, furan-2-ylmethyl, and dimethyl groups
Properties
IUPAC Name |
4-butoxy-N-(furan-2-ylmethyl)-2,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-4-5-10-22-16-8-9-17(14(3)13(16)2)23(19,20)18-12-15-7-6-11-21-15/h6-9,11,18H,4-5,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUXXIUZPDXLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2,3-dimethylbenzene to introduce the sulfonamide group.
Introduction of the Butoxy Group: This step involves the alkylation of the benzene ring with butyl bromide under basic conditions.
Attachment of the Furan-2-ylmethyl Group: This step involves the reaction of the intermediate with furan-2-carbaldehyde in the presence of a reducing agent to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid derivatives, while reduction of the sulfonamide group would yield amines.
Scientific Research Applications
4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamide groups.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the furan and butoxy groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The combination of butoxy, furan-2-ylmethyl, and dimethyl groups can enhance its solubility, stability, and binding affinity compared to other sulfonamide derivatives.
Biological Activity
4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide, also known by its CAS number 914235-69-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a furan ring and a sulfonamide group, which are known to influence its pharmacological properties.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 420.5 g/mol. The presence of functional groups such as the butoxy and furan moieties suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that sulfonamides, including this compound, exhibit various biological activities, notably as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in numerous physiological processes. The following sections explore specific biological activities and findings related to this compound.
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the inhibitory effects of sulfonamide derivatives on carbonic anhydrase isoforms, particularly CA IX and CA XII. These isoforms are implicated in tumor progression and metastasis, making them attractive targets for cancer therapy.
Case Study: Synthesis and Evaluation
A study synthesized several sulfonamide derivatives and evaluated their inhibitory activities against human carbonic anhydrases. The results indicated that compounds with structural similarities to this compound demonstrated significant inhibition of CA IX and CA XII:
| Compound | CA IX Inhibition (nM) | CA XII Inhibition (nM) |
|---|---|---|
| 16a | 51.6 | Not specified |
| 16b | 99.6 | Not specified |
| 16e | Variable | Not specified |
These findings suggest that modifications in the sulfonamide structure can enhance selectivity and potency against specific carbonic anhydrase isoforms .
Antitumor Activity
The antitumor potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, compounds similar to this compound exhibited reduced viability in hypoxic conditions:
| Cell Line | IC50 (µM) | Hypoxic Condition Effect |
|---|---|---|
| HT-29 (Colon Cancer) | 400 | Significant decrease |
| MDA-MB-231 (Breast Cancer) | Variable | Enhanced inhibition |
| MG-63 (Osteosarcoma) | Variable | Better than AZM |
These results indicate that the compound may effectively target tumor cells under hypoxic conditions, which are common in solid tumors .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Carbonic Anhydrases : By binding to the active site of CAs, the compound disrupts normal enzymatic function, leading to altered pH regulation within tumors.
- Induction of Apoptosis : Studies indicate that certain sulfonamides can trigger apoptotic pathways in cancer cells, contributing to reduced cell viability.
- Impact on Tumor Microenvironment : The ability to reverse acidification in tumor microenvironments enhances the effectiveness of concurrent therapies .
Q & A
Basic: What are the optimal synthetic routes for 4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves sequential sulfonylation, alkylation, and functional group modifications. Key steps include:
- Sulfonamide Formation: Reacting 2,3-dimethylbenzene-1-sulfonyl chloride with furan-2-ylmethylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions in dichloromethane (DCM) at 0–5°C .
- Butoxy Introduction: Alkylation of the intermediate using 1-bromobutane in dimethylformamide (DMF) with potassium carbonate as a base, heated to 60–80°C for 6–8 hours .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >85% purity .
Advanced: How can reaction conditions be optimized to mitigate side reactions during sulfonamide formation?
Methodological Answer:
Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:
- Controlled Temperature: Maintaining <10°C during sulfonylation reduces unintended hydrolysis of the sulfonyl chloride .
- Solvent Selection: Anhydrous DCM or tetrahydrofuran (THF) minimizes water interference .
- Stoichiometric Precision: A 1:1.05 molar ratio of sulfonyl chloride to amine ensures complete conversion without excess reagent .
Advanced monitoring via in situ FTIR or HPLC detects intermediates, enabling real-time adjustments .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of butoxy group at m/z 105) .
Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) determines:
- Torsional Angles: E.g., the dihedral angle between the sulfonamide and furan rings, critical for conformational analysis .
- Hydrogen Bonding: Intermolecular N–H⋯O bonds stabilize the crystal lattice, influencing solubility and stability .
For disordered structures (e.g., flexible butoxy chains), DFT calculations (B3LYP/6-31G*) complement crystallographic data to model dynamic behavior .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution (MIC assays) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) using purified enzymes and fluorogenic substrates .
- Cytotoxicity: MTT assays on HEK-293 or HeLa cell lines at 10–100 μM concentrations .
Advanced: How can molecular docking elucidate interactions with biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
- Docking Workflow:
- Prepare ligand (compound) and receptor (PDB ID: 3IAI) using AutoDock Tools.
- Simulate binding affinities (ΔG) and key residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .
- Validation: Compare docking poses with co-crystallized inhibitors (e.g., acetazolamide) using RMSD metrics .
Basic: How should stability studies be designed to assess compound degradation under storage?
Methodological Answer:
- Forced Degradation: Expose the compound to:
- Acidic (0.1 M HCl, 40°C, 24h) and basic (0.1 M NaOH, 40°C, 24h) conditions .
- Oxidative stress (3% H₂O₂, 25°C, 8h) .
- Analytical Monitoring: Track degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and LC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .
Advanced: What kinetic studies are needed to elucidate degradation pathways?
Methodological Answer:
- Pseudo-First-Order Kinetics: Monitor degradation rates under controlled pH (2–12) and temperature (25–60°C) .
- Arrhenius Analysis: Calculate activation energy (Eₐ) to predict shelf-life at 25°C .
- Isolation of Degradants: Use preparative HPLC to isolate major degradants (>5% abundance) for structural elucidation via NMR and HRMS .
Basic: What computational tools predict physicochemical properties (e.g., logP, pKa)?
Methodological Answer:
- Software: SwissADME or MarvinSuite calculates:
- logP: 3.8 (indicating moderate lipophilicity).
- pKa: Sulfonamide NH ~10.2, furan O basicity ~1.5 .
- Solubility: COSMO-RS simulations in water and DMSO .
Advanced: How can QSAR models guide structural optimization for enhanced bioactivity?
Methodological Answer:
- Descriptor Selection: Include electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters .
- Model Training: Use a dataset of 50 sulfonamide derivatives with known IC₅₀ values (e.g., against carbonic anhydrase) .
- Validation: Leave-one-out cross-validation (R² >0.7) and external test sets (RMSE <0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
